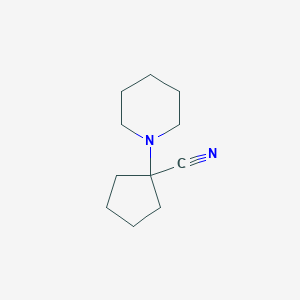![molecular formula C7H3BrClNS B1287683 5-Bromo-2-chlorobenzo[d]thiazole CAS No. 824403-26-1](/img/structure/B1287683.png)
5-Bromo-2-chlorobenzo[d]thiazole
Übersicht
Beschreibung
5-Bromo-2-chlorobenzo[d]thiazole is a compound that belongs to the class of benzo[d]thiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of bromo and chloro substituents on the benzene ring can significantly alter the chemical and physical properties of the molecule, potentially leading to various applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of halogenated benzo[d]thiazoles, such as 5-Bromo-2-chlorobenzo[d]thiazole, can be achieved through various synthetic routes. For instance, the synthesis of chloro and bromo substituted tetrazoles and methyltetrazoles has been reported, which involves the transformation of respective acids through amide and nitrile routes . Similarly, bromination reactions have been studied extensively, where bromine acts on different substrates to yield brominated products, as seen in the bromination of 6-(2-furyl)imidazo[2,1-b]thiazole derivatives . Additionally, the use of bromomethyl phenyl ketone in the synthesis of spiro compounds containing a thiazole ring indicates the versatility of bromine-containing reagents in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of compounds related to 5-Bromo-2-chlorobenzo[d]thiazole can be elucidated using various spectroscopic techniques and computational methods. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction and supported by density functional theory (DFT) calculations . These techniques provide insights into the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule.
Chemical Reactions Analysis
The reactivity of halogenated benzo[d]thiazoles can be explored through their participation in various chemical reactions. The reaction of N-(5-chloropyridin-2-yl)-N'N'-dialkylthioureas with phenacyl bromides, leading to trisubstituted thiazoles, is an example of how halogenated thiazoles can be used as building blocks for synthesizing more complex structures . Furthermore, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles highlights the potential for halogenated thiazoles in drug discovery .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzo[d]thiazoles are influenced by the nature of the substituents and the molecular structure. The electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential maps, can be investigated using DFT calculations, as demonstrated for related compounds . These properties are essential for predicting the behavior of the molecules in different environments and for their potential applications in various fields, including as non-linear optical (NLO) materials .
Wissenschaftliche Forschungsanwendungen
1. Quorum Sensing Inhibitors
- Summary of Application: 5-Bromo-2-chlorobenzo[d]thiazole has been used in the synthesis of compounds designed to inhibit quorum sensing in bacteria . Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
- Methods of Application: A library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds was designed, synthesized, and evaluated . The compounds were tested for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results or Outcomes: Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively . In the PqsR system, no activity was observed, suggesting the selectivity of the compound toward the LasB system .
2. Intermediate for SGLT2 Inhibitors
- Summary of Application: 5-Bromo-2-chlorobenzo[d]thiazole is a key intermediate in the production of SGLT2 inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the process were not detailed in the source .
3. Antioxidant
- Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the process were not detailed in the source .
4. Antimicrobial
- Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antimicrobial properties . Antimicrobial substances offer a defense against harmful microorganisms, such as bacteria, viruses, fungi, and parasites .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the process were not detailed in the source .
5. Antiviral
- Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antiviral properties . Antiviral substances inhibit the development of viruses .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the process were not detailed in the source .
6. Antineoplastic
- Summary of Application: Thiazole derivatives, including 5-Bromo-2-chlorobenzo[d]thiazole, have been found to exhibit antineoplastic properties . Antineoplastic substances prevent or inhibit the maturation and proliferation of neoplasms (abnormal growth of tissue) or cancer cells .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of the process were not detailed in the source .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Benzothiazoles, including 5-Bromo-2-chlorobenzo[d]thiazole, are of great interest in drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests that future research may focus on exploring new synthetic approaches and patterns of reactivity, as well as developing new drugs and materials .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHUAYKIQCBOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604124 | |
| Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chlorobenzo[d]thiazole | |
CAS RN |
824403-26-1 | |
| Record name | 5-Bromo-2-chloro-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60604124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)

